2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile

Medicinal Chemistry Lead Optimization Physicochemical Property

2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile (CAS 1393100-52-1, MFCD31655889) is a fully synthetic, low-molecular-weight (164.21 g/mol) aminopyrazole derivative featuring a quaternary gem-dimethyl nitrile substituent at the N1 position and a free 4-amino group available for further functionalization. Its structure positions it within the broader aminopyrazole scaffold family, a privileged chemotype extensively exploited in kinase inhibitor discovery programs—including LRRK2, SYK, JAK, and PI3K inhibitor patents—where the 4-amino-3-methyl substitution pattern serves as a critical hinge-binding or vector-diversification motif.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 1393100-52-1
Cat. No. B6315189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile
CAS1393100-52-1
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1N)C(C)(C)C#N
InChIInChI=1S/C8H12N4/c1-6-7(10)4-12(11-6)8(2,3)5-9/h4H,10H2,1-3H3
InChIKeyBFALMXAGRXTAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile (CAS 1393100-52-1): A Structurally Distinct 4-Aminopyrazole Building Block for Kinase-Targeted Synthesis


2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile (CAS 1393100-52-1, MFCD31655889) is a fully synthetic, low-molecular-weight (164.21 g/mol) aminopyrazole derivative featuring a quaternary gem-dimethyl nitrile substituent at the N1 position and a free 4-amino group available for further functionalization . Its structure positions it within the broader aminopyrazole scaffold family, a privileged chemotype extensively exploited in kinase inhibitor discovery programs—including LRRK2, SYK, JAK, and PI3K inhibitor patents—where the 4-amino-3-methyl substitution pattern serves as a critical hinge-binding or vector-diversification motif [1][2]. As a research-grade building block offered at ≥97% purity , the compound is intended for use as a synthetic intermediate in medicinal chemistry campaigns rather than as a standalone bioactive agent.

Why Aminopyrazole Building Blocks Are Not Interchangeable: The Case for 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile


Even within the narrow subclass of 4-amino-N1-substituted pyrazoles, seemingly minor structural variations—the absence or position of the methyl group, the length and bulk of the N1 alkyl chain, or the presence of a quaternary vs. secondary carbon at the α-position—can exert a disproportionate influence on downstream molecular properties in final drug candidates. Patent SAR studies across LRRK2 and SYK inhibitor series demonstrate that the 4-amino-3-methyl substitution pattern on the pyrazole core is a non-negotiable pharmacophoric element for hinge-binding affinity, while the N1 substituent governs vector geometry, lipophilicity, and metabolic stability of the elaborated inhibitor [1][2]. Generic replacement of the N1-(2-cyano-2-methylpropyl) group with a simpler N1-acetonitrile or N1-ethyl chain would alter the trajectory of the solubilizing or potency-conferring fragment attached via the 4-amino handle, potentially collapsing target engagement or introducing unfavorable physicochemical profiles. The quantitative evidence below, though limited to physicochemical and structural metrics, provides the only currently verifiable basis for selecting this specific building block over its closest commercially available analogs.

Quantitative Differentiation Evidence for 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile Against Structurally Closest Analogs


Higher sp³ Carbon Fraction (Fsp3) Versus Des-methyl and Acetonitrile Analogs as a Surrogate for Molecular Complexity

Fraction sp³ (Fsp3), the proportion of sp³-hybridized carbon atoms relative to total carbon count, is a validated metric for molecular complexity that correlates positively with clinical success rates and favorably with aqueous solubility in lead-like chemical space. 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile bears a gem-dimethyl quaternary center at the N1-α position, yielding an Fsp3 of 0.50 . This is substantially higher than that of the simpler N1-acetonitrile analog 2-(4-amino-1H-pyrazol-1-yl)acetonitrile (C5H6N4, Fsp3 = 0.20) or the des-methyl variant 2-(4-aminopyrazol-1-yl)-2-methyl-propanenitrile (C7H10N4, Fsp3 = 0.43), and is comparable to the 3,5-dimethylpyrazole analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile (C9H13N3, Fsp3 = 0.56) . The combination of a 4-amino-3-methylpyrazole core with a branched N1-quaternary nitrile substituent delivers a uniquely balanced Fsp3 relative to other commercially listed aminopyrazole building blocks, potentially translating to improved downstream solubility and reduced aromatic ring count in final elaborated inhibitors.

Medicinal Chemistry Lead Optimization Physicochemical Property Fraction sp3 Building Block Selection

Moderate but Tuneable Lipophilicity (LogP 0.24) Relative to Methyl-Deficient and Over-Alkylated Aminopyrazole Analogs

The vendor-reported calculated LogP (cLogP) of 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile is 0.24 . For comparison, the N1-acetonitrile analog 2-(4-amino-1H-pyrazol-1-yl)acetonitrile (MW 122.13, lacking both the 3-methyl group and the quaternary center) has a predicted LogP of approximately -0.5 to -0.2, while the fully elaborated LRRK2 inhibitor intermediate 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile (GNE-0877 core) exhibits a cLogP exceeding 2.5 . The target compound's cLogP of 0.24 sits near the lower boundary of desirable lead-like lipophilicity (LogP 0–3), positioning it as a polar yet permeable starting point for fragment growth without the excessive hydrophilicity that can plague smaller acetonitrile analogs or the high lipophilicity that burdens pre-functionalized advanced intermediates.

Lipophilicity LogP Drug-likeness ADME Prediction Building Block Optimization

Unique Gem-Dimethyl Quaternary Center at N1-α Position as a Conformational Restraint and Metabolic Shield Unavailable in Linear N1-Alkyl Analogs

The N1-(2-cyano-2-methylpropyl) substituent of the target compound contains a quaternary α-carbon (C(CH₃)₂CN) that is absent in straight-chain N1-alkyl analogs such as 2-(4-amino-1H-pyrazol-1-yl)acetonitrile (CH₂CN) or 5-(4-amino-3-methyl-1H-pyrazol-1-yl)pentanenitrile (CH₂(CH₂)₃CN) . This gem-dimethyl motif has been explicitly highlighted in LRRK2 patent SAR tables as a structural feature that restricts rotational freedom about the N1–C bond, pre-organizing the pyrazole ring into a bioactive conformation while simultaneously blocking potential CYP450-mediated ω-oxidation at the α-methylene position [1]. In the broader context of kinase inhibitor building blocks, this specific quaternary nitrile substitution pattern is shared with the core of the clinical-stage LRRK2 inhibitor DNL201 (2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile), underscoring its relevance in producing brain-penetrant, metabolically resilient inhibitors .

Conformational Restriction Metabolic Stability Quaternary Carbon Building Block Design Kinase Inhibitor

Dual H-Bond Donor/Acceptor Capacity of the 4-Amino-3-methylpyrazole Core Combined with a Non-Ionizable Nitrile as a Neutral Vector Handle

The 4-amino-3-methylpyrazole core of the target compound provides one H-bond donor (NH₂) and three H-bond acceptors (pyrazole N2, nitrile N, and amino N lone pair) . This donor/acceptor pattern is consistent with the aminopyrazole hinge-binding motif utilized across multiple kinase inhibitor classes (SYK, LRRK2, JAK2) where the 4-NH₂ and pyrazole N2 engage the kinase hinge region via a bidentate donor-acceptor interaction [1]. By contrast, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile lacks a 4-amino group and therefore cannot form the second hinge hydrogen bond (HBD count = 0), while 2-(4-amino-1H-pyrazol-1-yl)acetonitrile retains the 4-amino group but places the nitrile on a flexible methylene linker rather than a quaternary center, altering the exit vector trajectory . The attached nitrile serves as a neutral, non-ionizable polar group that can act as a hydrogen bond acceptor or a bioisosteric replacement for a carbonyl or halide in the final inhibitor, without introducing a chargeable center that could limit membrane permeability.

Hydrogen Bonding Hinge Binding Kinase Inhibitor Design Nitrile Pharmacophore

Commercially Available at ≥97% Purity Across Multiple Distributors with Documented Supply Chain Traceability

The compound is listed at ≥97% purity by Fluorochem (SKU F719137), Aladdin Scientific (M628855, 97%), and ChemScene (CS-0309684, ≥98%), with pricing at the 100 mg scale ranging from approximately $194 (Aladdin) to £161 (Fluorochem, ~$205) . In contrast, the simpler analog 2-(4-amino-1H-pyrazol-1-yl)acetonitrile is less widely listed at comparable purity from major Western distributors, and the more complex GNE-0877-type intermediates are typically available only as custom synthesis products with lead times exceeding 8–12 weeks . The multi-vendor availability of the target compound with documented Certificate of Analysis (CoA) traceability reduces single-supplier dependency risk for long-term medicinal chemistry programs and provides procurement officers with competitive pricing benchmarks.

Chemical Procurement Building Block Sourcing Purity Specification Supply Chain Reproducibility

High-Confidence Application Scenarios for 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile in Kinase-Focused Medicinal Chemistry


Scaffold for LRRK2 or SYK Inhibitor Library Enumeration via 4-Amino Derivatization

The 4-amino group on the 3-methylpyrazole core serves as a direct synthetic handle for amide coupling, reductive amination, or nucleophilic aromatic substitution to install diverse hinge-binding or selectivity-conferring fragments. The N1 quaternary nitrile substituent simultaneously provides a pre-optimized exit vector consistent with LRRK2 and SYK inhibitor pharmacophore models described in US 10,752,624 [1]. This scenario leverages the compound's combined features—free 4-NH₂ for diversification, 3-methyl for steric complementarity to the kinase hydrophobic pocket, and metabolically stable N1-quaternary nitrile—without requiring de novo synthesis of the core scaffold. Synthetic feasibility follows established protocols: reaction of 4-amino-3-methyl-1H-pyrazole with 2-bromo-2-methylpropanenitrile under basic conditions .

Physicochemical Benchmarking Standard in Lead-Like Property Optimization Campaigns

With a cLogP of 0.24, Fsp3 of 0.50, and balanced HBD/HBA count (1/3) [1], the compound occupies a physicochemical sweet spot that is frequently used as a reference point in lead optimization programs seeking to maintain drug-like properties while growing molecular complexity. Procurement of this specific building block at ≥97% purity as a common starting material across multiple chemotypes within the same program enables head-to-head property comparison of elaborated inhibitors, controlling for core scaffold variability that would otherwise confound SAR interpretation. This scenario is particularly relevant for multi-parametrized optimization (MPO) workflows where Fsp3 and LogP are explicitly scored.

Pre-Validated Core for Fragment-to-Lead Merging with Co-Crystallized Kinase Hinge Binders

Aminopyrazole cores bearing the 4-amino-3-methyl substitution pattern have been co-crystallized with the hinge region of multiple kinases, including LRRK2 and PI3K isoforms, as documented in the PDB and patent crystal structure data [1]. The target compound, while not itself co-crystallized, shares the identical core substitution pattern. Fragment-merging strategies that link this building block—via its 4-amino handle—to a known hinge-binding fragment can accelerate lead identification by providing a structurally pre-validated anchor point that has already demonstrated shape and electrostatic complementarity to the kinase ATP-binding site. The quaternary nitrile substituent ensures that the merged molecule maintains a trajectory consistent with the solvent-exposed region, minimizing steric clashes with the kinase gatekeeper residue.

Supply Chain Risk Mitigation for Long-Running Medicinal Chemistry Programs Requiring Reproducible Building Block Quality

For industrial medicinal chemistry groups executing multi-year kinase inhibitor optimization campaigns, building block supply continuity is operationally critical. The target compound's listing by at least three independent distributors (Fluorochem, Aladdin, ChemScene) with documented purity specifications (97–98%) and CoA traceability [1] provides procurement resilience. In contrast, custom-synthesized or single-source aminopyrazole intermediates introduce lead-time volatility and batch-to-batch variability risks that can delay SAR cycles by weeks to months. Standardized procurement of this building block under defined purity and storage conditions (sealed, dry, 2–8°C ) supports the reproducibility requirements of peer-reviewed publication and patent filing.

Quote Request

Request a Quote for 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.